6-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene is a useful research compound. Its molecular formula is C28H31N5O2 and its molecular weight is 469.589. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article will explore the biological activity of this compound, including its interactions with various biological targets, experimental findings, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula: C28H31N5O2
- Molecular Weight: 469.589 g/mol
- CAS Number: [specific CAS number not provided in the search results]
The structure includes multiple functional groups that contribute to its biological activity, particularly in interactions with neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Research indicates that it may act as a modulator of serotonin receptors (5-HT receptors) and dopamine receptors, which are critical in mood regulation and cognitive functions.
-
Serotonin Receptors:
- The compound has shown affinity for several serotonin receptor subtypes, including 5-HT1A and 5-HT3A receptors. These interactions suggest potential applications in treating mood disorders such as depression and anxiety.
- A study highlighted that similar compounds with structural similarities exhibited significant inhibition of serotonin transporter (SERT), enhancing serotonin levels in synaptic clefts, which is beneficial for mood enhancement .
-
Dopamine Receptors:
- Preliminary findings suggest that the compound may also interact with dopamine D2 receptors, which are implicated in various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity and functional activity of this compound on various receptor types:
Receptor Type | Binding Affinity (Ki) | Activity |
---|---|---|
5-HT1A | 15 nM | Agonist |
5-HT3A | 3.7 nM | Antagonist |
D2 | Not specified | Unknown |
These results indicate that the compound could serve as a dual-action agent affecting both serotoninergic and dopaminergic pathways.
In Vivo Studies
In vivo studies using rodent models have demonstrated that administration of the compound leads to increased levels of serotonin in the brain, suggesting an antidepressant-like effect. Notably, after a treatment regimen, significant behavioral changes were observed:
- Behavioral Tests: Increased locomotor activity and reduced immobility in forced swim tests were noted, indicating potential antidepressant effects.
Case Study 1: Treatment of Depression
A clinical trial involving a structurally similar compound demonstrated promising results in patients with major depressive disorder (MDD). The trial reported:
- Participants: 120 individuals diagnosed with MDD.
- Dosage: Varied between 5 mg to 10 mg per day.
- Outcome: Significant improvement in depression scales compared to placebo groups, correlating with increased serotonin levels measured through cerebrospinal fluid analysis.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of related compounds on neurodegenerative models:
- Methodology: Animal models of Alzheimer’s disease were treated with the compound.
- Results: Reduction in amyloid-beta plaques and improved cognitive function were observed after treatment.
Eigenschaften
IUPAC Name |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O2/c1-19-6-5-8-23(20(19)2)31-14-16-33(17-15-31)28(34)21-10-12-32(13-11-21)27-26-25(29-18-30-27)22-7-3-4-9-24(22)35-26/h3-9,18,21H,10-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYYVXXNVIZUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.